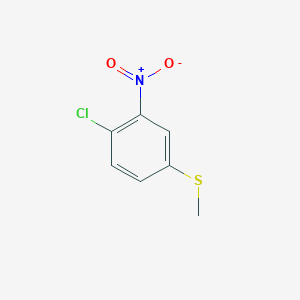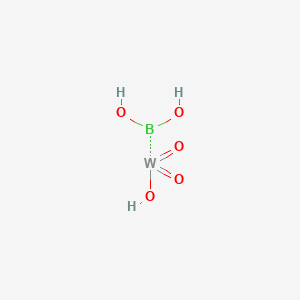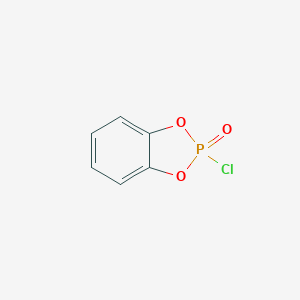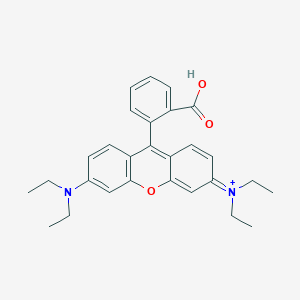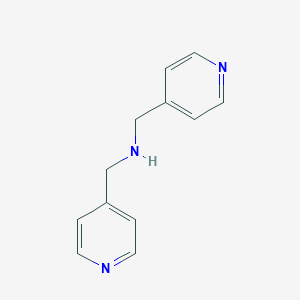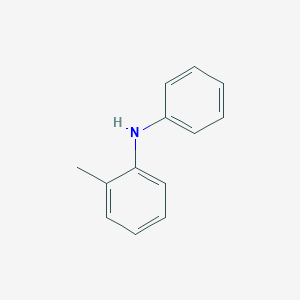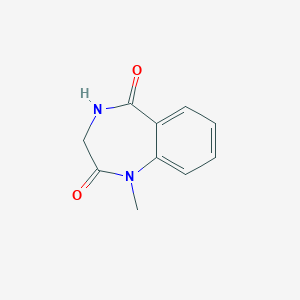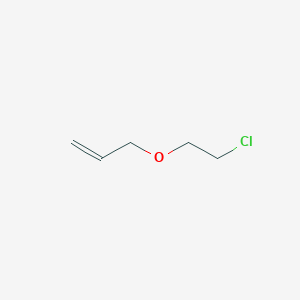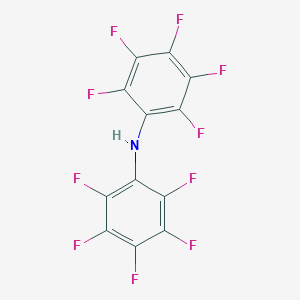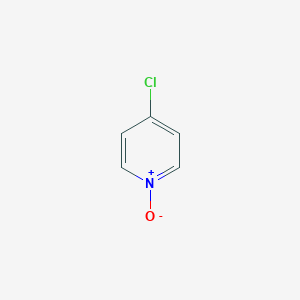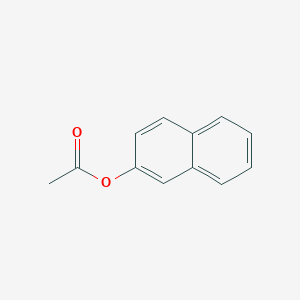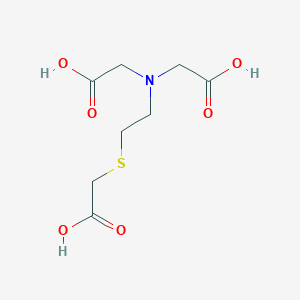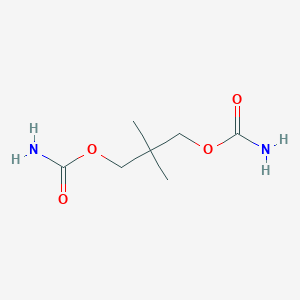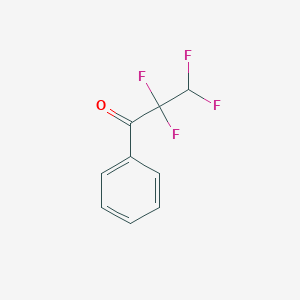
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is commonly used as a research chemical and is known for its psychoactive properties. TFMPP is often used in scientific research to study the effects of psychoactive compounds on the human body.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is not fully understood. However, it is believed to act on the serotonin system in the brain. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is known to bind to serotonin receptors, which are responsible for regulating mood, appetite, and sleep. This binding results in the release of serotonin, which can lead to changes in mood and behavior.
Efectos Bioquímicos Y Fisiológicos
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, which can lead to changes in mood, appetite, and sleep. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one in lab experiments is that it is a well-characterized compound with known pharmacological properties. This makes it a useful reference compound for studies that investigate the effects of other psychoactive compounds. However, one of the limitations of using 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one in lab experiments is that it has psychoactive properties, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one. One area of research is the investigation of the long-term effects of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one on the brain and body. Another area of research is the development of new psychoactive compounds that have similar pharmacological properties to 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one but with fewer side effects. Additionally, there is a need for further research on the mechanisms of action of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one and other psychoactive compounds.
Métodos De Síntesis
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one can be synthesized through a multistep reaction process. The synthesis process involves the reaction of phenylpropanone with hydrofluoric acid and then with tetrafluoroboric acid. The resulting compound is then purified through various methods to obtain pure 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is commonly used in scientific research to study the effects of psychoactive compounds on the human body. It is often used as a reference compound in studies that investigate the pharmacological properties of other psychoactive compounds. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is also used in studies that investigate the mechanisms of action of psychoactive compounds.
Propiedades
Número CAS |
1428-62-2 |
|---|---|
Nombre del producto |
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one |
Fórmula molecular |
C9H6F4O |
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H6F4O/c10-8(11)9(12,13)7(14)6-4-2-1-3-5-6/h1-5,8H |
Clave InChI |
LYWZYIDEVTXKMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
Sinónimos |
1-Propanone, 2,2,3,3-tetrafluoro-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



